4H-1,2,4-Triazepine, 4-cyclohexyl-3,7-diphenyl-
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Overview
Description
4H-1,2,4-Triazepine, 4-cyclohexyl-3,7-diphenyl- is a heterocyclic compound that belongs to the class of triazepines. Triazepines are seven-membered rings containing three nitrogen atoms. This specific compound is characterized by the presence of cyclohexyl and diphenyl groups attached to the triazepine ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4H-1,2,4-Triazepine, 4-cyclohexyl-3,7-diphenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol, in the presence of triethylamine, yields pyrazolines, which can undergo cyclization in boiling ethanol with acetic acid to form the triazepine ring . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4H-1,2,4-Triazepine, 4-cyclohexyl-3,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents include halogens and alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
4H-1,2,4-Triazepine, 4-cyclohexyl-3,7-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazepine, 4-cyclohexyl-3,7-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
4H-1,2,4-Triazepine, 4-cyclohexyl-3,7-diphenyl- can be compared with other triazepine derivatives, such as:
1,3,5-Triazepines: These compounds have different nitrogen atom arrangements and exhibit distinct chemical and biological properties.
Pyrazolo[1,2,4]triazepines: These derivatives have fused ring structures and are known for their unique pharmacological activities.
Isoxazolo[1,2,4]triazepines: These compounds have an additional isoxazole ring and are studied for their immunosuppressive properties
Properties
CAS No. |
61165-32-0 |
---|---|
Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-cyclohexyl-3,7-diphenyl-1,2,4-triazepine |
InChI |
InChI=1S/C22H23N3/c1-4-10-18(11-5-1)21-16-17-25(20-14-8-3-9-15-20)22(24-23-21)19-12-6-2-7-13-19/h1-2,4-7,10-13,16-17,20H,3,8-9,14-15H2 |
InChI Key |
LARAHMQABJCLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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